3,6-dichloro-4-(difluoromethyl)pyridazine
Description
Structure
3D Structure
Properties
CAS No. |
1783342-90-4 |
|---|---|
Molecular Formula |
C5H2Cl2F2N2 |
Molecular Weight |
198.98 g/mol |
IUPAC Name |
3,6-dichloro-4-(difluoromethyl)pyridazine |
InChI |
InChI=1S/C5H2Cl2F2N2/c6-3-1-2(5(8)9)4(7)11-10-3/h1,5H |
InChI Key |
HBCBNCBLVKIZST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)C(F)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3,6 Dichloro 4 Difluoromethyl Pyridazine and Its Precursors
Synthesis of the 3,6-Dichloropyridazine (B152260) Core
The formation of the 3,6-dichloropyridazine backbone is a well-established process, typically commencing with the synthesis of a pyridazine-3,6-diol precursor followed by chlorination.
Ring-Closure Strategies for Pyridazine (B1198779) Formation
The fundamental approach to constructing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. researchgate.net A common and economically viable starting material for this process is maleic anhydride (B1165640).
The reaction of maleic anhydride with hydrazine hydrate (B1144303) leads to the formation of maleic hydrazide (pyridazine-3,6-diol), a crucial intermediate. mdpi.com This ring-closure reaction is typically carried out in an aqueous or alcoholic medium. For instance, one method involves the dropwise addition of hydrochloric acid to a mixture of hydrazine hydrate and maleic anhydride, followed by refluxing to yield 3,6-dihydroxypyridazine.
Chlorination Techniques for Dichloropyridazine Derivatives
The conversion of pyridazine-3,6-diol to 3,6-dichloropyridazine is a critical step, achieved through various chlorination methods. The most prevalent technique involves the use of phosphorus oxychloride (POCl₃) as the chlorinating agent. uni-muenster.degoogle.com This reaction is typically performed by heating the pyridazine-3,6-diol with an excess of phosphorus oxychloride, often in a suitable solvent like chloroform (B151607) or in neat POCl₃. uni-muenster.de The reaction temperature can range from ambient to reflux, depending on the specific protocol.
Another documented chlorinating agent is phosphorus pentachloride (PCl₅). In this method, pyridazine-3,6-diol is heated with PCl₅, followed by removal of the resulting phosphorus oxychloride under reduced pressure.
A less common but also reported method utilizes N-chlorosuccinimide (NCS) in the presence of an acid, such as hydrochloric acid, in an alcoholic solvent. This approach is presented as a potentially more environmentally benign alternative to phosphorus-based reagents.
Industrial Scale Synthetic Approaches for 3,6-Dichloropyridazine
On an industrial scale, the synthesis of 3,6-dichloropyridazine prioritizes cost-effectiveness, scalability, and safety. The reaction of maleic anhydride with hydrazine hydrate followed by chlorination with phosphorus oxychloride remains a common industrial route. google.com Process optimization often focuses on reaction conditions, such as temperature control and the molar ratios of reactants, to maximize yield and purity while minimizing waste. For example, a patented method describes the reaction of 3,6-dihydroxypyridazine with phosphorus oxychloride in a solvent at temperatures ranging from 0-80 °C to produce 3,6-dichloropyridazine with high purity. uni-muenster.degoogle.com The purification of the final product on an industrial scale is typically achieved through recrystallization or distillation.
Introduction of the Difluoromethyl Group at the C4 Position of Pyridazines
The introduction of a difluoromethyl (CF₂H) group onto a pyridazine ring, particularly at the C4 position of a 3,6-dichloropyridazine scaffold, presents a more significant synthetic challenge. Direct C-H difluoromethylation of pyridazines is not as extensively documented as for other heterocycles like pyridines.
C-H Difluoromethylation Strategies for Pyridazine Scaffolds
While direct C-H difluoromethylation of pyridazines at the C4 position is not well-established in the reviewed literature, general strategies for the difluoromethylation of heterocycles often rely on radical-mediated processes. nih.govrsc.org These methods typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then attacks the heterocyclic ring.
For pyridines, which are electronically different from pyridazines, methods for site-selective difluoromethylation have been developed. uni-muenster.dechemeurope.comnih.gov These often involve the temporary dearomatization of the pyridine (B92270) ring to control the regioselectivity of the radical attack. uni-muenster.dechemeurope.com A radical-mediated C-H functionalization of 3,6-dichloropyridazine has been reported for the introduction of alkoxy groups, suggesting that the pyridazine ring is susceptible to radical attack. nih.gov However, the specific application of these methods for the introduction of a difluoromethyl group at the C4 position of 3,6-dichloropyridazine requires further investigation.
Regioselective Difluoromethylation Techniques and Site-Switchable Approaches
The regioselectivity of C-H functionalization on the pyridazine ring is influenced by the electronic nature of the ring and the substituents present. In 3,6-dichloropyridazine, the C4 and C5 positions are electronically similar, making regioselective functionalization challenging.
Given the limited information on direct C4-difluoromethylation, an alternative strategy could involve the initial introduction of a different functional group at the C4 position, which can then be converted to the difluoromethyl group. For instance, the synthesis of a 4-halo-3,6-dichloropyridazine could serve as a key intermediate. This halogenated pyridazine could then potentially undergo a cross-coupling reaction with a difluoromethyl source. Palladium-catalyzed cross-coupling reactions are widely used for the functionalization of pyridazine moieties. researchgate.net
Another potential approach involves the construction of the pyridazine ring with the difluoromethyl-containing side chain already in place. This would require a suitably substituted 1,4-dicarbonyl precursor.
It is important to note that while these are plausible synthetic strategies based on known chemical principles, their successful application for the synthesis of 3,6-dichloro-4-(difluoromethyl)pyridazine would require experimental validation.
Data Tables
Table 1: Key Intermediates and Reagents in the Synthesis of 3,6-Dichloropyridazine
| Compound/Reagent | Role | Reference |
| Maleic Anhydride | Starting material for pyridazine ring formation | mdpi.com |
| Hydrazine Hydrate | Reactant for ring closure with maleic anhydride | mdpi.com |
| Pyridazine-3,6-diol | Key intermediate before chlorination | uni-muenster.degoogle.com |
| Phosphorus Oxychloride (POCl₃) | Chlorinating agent | uni-muenster.degoogle.com |
| Phosphorus Pentachloride (PCl₅) | Chlorinating agent | |
| N-Chlorosuccinimide (NCS) | Alternative chlorinating agent |
Table 2: Potential Strategies for C4-Difluoromethylation of 3,6-Dichloropyridazine
| Strategy | Description | Key Considerations |
| Direct C-H Difluoromethylation | Radical-mediated attack of a •CF₂H radical on the pyridazine ring. | Regioselectivity between C4 and C5 is a major challenge. Limited literature precedence for pyridazines. |
| Functional Group Interconversion | Introduction of a leaving group (e.g., halogen) at C4, followed by cross-coupling with a difluoromethyl source. | Requires a reliable method for selective C4-halogenation of 3,6-dichloropyridazine. |
| Ring Synthesis with Pre-installed Side Chain | Construction of the pyridazine ring from a 1,4-dicarbonyl precursor already containing the difluoromethyl group. | Synthesis of the required precursor may be complex. |
Radical Processes in Difluoromethyl Group Installation
The introduction of a difluoromethyl (CF₂H) group onto heterocyclic scaffolds is a pivotal strategy in medicinal and agricultural chemistry. Radical difluoromethylation has become a versatile and powerful tool for this purpose, offering mild reaction conditions and broad functional group compatibility. researchgate.net The synthesis of difluoromethylated heterocycles can be broadly achieved through two main pathways: transition metal- or photoredox-catalyzed difluoromethylation of the heterocycle, or a CF₂H radical-triggered addition/cyclization cascade process. researchgate.net
A variety of difluoromethyl radical precursors have been developed to facilitate these transformations. researchgate.net These reactions are significant due to their applicability in functionalizing a diverse range of fluorine-containing heterocycles, which are core moieties of many biologically active compounds. rsc.org The construction of scaffolds substituted with a difluoromethyl group has seen substantial progress, driven by the unique properties this group imparts. rsc.org
Late-Stage Difluoromethylation of Pyridazine and Pyridine Rings
Late-stage functionalization, the introduction of moieties at a late step in a synthetic sequence, is a highly valuable strategy in drug discovery. The ability to perform late-stage difluoromethylation on pyridine and related azine rings, such as pyridazine, allows for the rapid generation of novel analogues from existing complex molecules. nih.govnih.gov
Recent advancements have enabled the direct C-H difluoromethylation of pyridines, providing an economically efficient route to these valuable compounds. nih.govdntb.gov.ua A significant challenge has been achieving regioselectivity, particularly at the meta-position of the pyridine ring. nih.govdntb.gov.ua A novel strategy involves the use of oxazino pyridine intermediates, which are readily accessed from pyridines. nih.govdntb.gov.ua This method allows for a switchable, site-selective C-H difluoromethylation at either the meta- or para-position through a radical process under mild conditions. nih.govdntb.gov.ua
The process for meta-C-H-difluoromethylation proceeds through a redox-neutral dearomatization-rearomatization sequence. nih.gov By treating the oxazino pyridine intermediates with an acid, they can be transformed in situ into pyridinium (B92312) salts, which then undergo a highly regioselective Minisci-type radical alkylation at the para-position. nih.gov This methodology is also applicable to the late-stage modification of drugs containing a pyridine moiety. researchgate.netuni-muenster.de The functionalization of multisubstituted pyridines and diazines at the position alpha to a nitrogen atom can be achieved through a combination of C-H fluorination and subsequent nucleophilic aromatic substitution (SNAr) of the introduced fluoride (B91410). nih.gov
Table 1: Reagents for Site-Switchable C-H Difluoromethylation of Pyridines
| Position | Key Intermediate | Difluoromethylation Reagent Source | Conditions |
|---|---|---|---|
| meta | Oxazino pyridine | Radical process | Mild, basic conditions |
Specific Synthetic Routes to this compound
While a direct, single-step synthesis for this compound is not extensively documented in readily available literature, its synthesis can be conceived through established transformations on pyridazine precursors.
Multi-Step Conversions from Substituted Pyridazines
A common and crucial precursor for many substituted pyridazines is 3,6-dichloropyridazine. This intermediate is typically synthesized from maleic hydrazide (pyridazine-3,6-diol). The conversion involves treating pyridazine-3,6-diol with a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.com The reaction is generally heated and results in good yields of 3,6-dichloropyridazine. chemicalbook.com
Table 2: Synthesis of 3,6-Dichloropyridazine
| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Pyridazine-3,6-diol | POCl₃ | None | 80 °C | 85% | chemicalbook.com |
Following the synthesis of 3,6-dichloropyridazine, the introduction of the difluoromethyl group at the 4-position would likely proceed via methods analogous to the late-stage functionalization techniques described previously, such as a directed C-H difluoromethylation.
Use of Organometallic Reagents in Pyridazine Functionalization
Organometallic chemistry provides powerful tools for the functionalization of N-heterocycles. uni-muenchen.de The use of highly reactive polar organometallic reagents can achieve selective addition of organic moieties onto the pyridazine ring system. researchgate.net For instance, selected pyridazino[4,5-d]pyridazine (B3350090) derivatives react with polar organometallic reagents to afford addition products with high selectivity at the 5-position. researchgate.net
This type of strategy could be adapted for the synthesis of 4-substituted pyridazines. A general approach involves the deprotonation of the pyridazine ring using a strong base to form an organometallic intermediate (e.g., a lithiated or magnesiated pyridazine), which can then react with an electrophilic difluoromethyl source. The regioselectivity of such reactions is a critical consideration. uni-muenchen.de
One-Pot Synthetic Procedures for Analogous Difluoromethylated Pyridazines
One-pot syntheses are highly efficient as they minimize waste and energy consumption by performing multiple reaction steps in a single vessel. researchgate.net While a specific one-pot procedure for this compound is not detailed, analogous procedures for other substituted pyridazines highlight the feasibility of such an approach.
For example, a mild, three-step one-pot procedure has been developed for the synthesis of novel pyridazine C-nucleosides starting from glycosyl furans. nih.gov This method involves a singlet oxygen [4+2] cycloaddition, followed by reduction and cyclization with hydrazine. nih.gov Another example is the one-pot preparation of 3,6-disubstituted pyridazines from β-nitro-β,γ-unsaturated ketones and hydrazine monohydrate. researchgate.net Furthermore, tandem oxidation-heteroannulation procedures allow for the one-pot synthesis of pyridines from propargylic alcohols, showcasing a strategy that could potentially be adapted for pyridazine synthesis. researchgate.net
Strategic Considerations in this compound Synthesis
The synthesis of this compound requires careful strategic planning. A key decision is whether to introduce the difluoromethyl group early or late in the synthetic sequence.
A plausible and robust strategy involves a late-stage functionalization approach. This begins with the well-established synthesis of 3,6-dichloropyridazine from the inexpensive starting material, maleic hydrazide. chemicalbook.comgoogle.com With the stable 3,6-dichloropyridazine core in hand, the focus shifts to the regioselective introduction of the difluoromethyl group at the C4-position.
The recent advancements in radical C-H difluoromethylation of pyridines offer a promising avenue. nih.govdntb.gov.ua Applying these conditions to 3,6-dichloropyridazine could provide a direct route to the target compound. The electronic properties of the dichloropyridazine ring will heavily influence the regioselectivity of the radical attack. The two chlorine atoms are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but can direct nucleophilic or radical additions.
Alternatively, an organometallic approach could be employed. This would involve a directed deprotonation of 3,6-dichloropyridazine at the C4-position, followed by quenching with a suitable electrophilic difluoromethylating agent. The challenge in this route lies in achieving the desired regioselectivity during the deprotonation step and preventing side reactions.
The choice of the difluoromethylating agent is also a critical parameter. Reagents that generate the CF₂H radical under mild conditions are preferable to maintain the integrity of the potentially reactive dichloro-pyridazine core. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3,6-Dichloropyridazine |
| Bis(difluoroacetyl) peroxide |
| Difluoroacetic anhydride |
| Maleic hydrazide (Pyridazine-3,6-diol) |
| Phosphorus oxychloride |
Efficiency and Scalability of Synthetic Pathways
The industrial production of many pyridazine derivatives relies on robust and scalable synthetic routes. The primary pathway to the crucial intermediate, 3,6-dichloropyridazine, is a well-established and highly efficient process.
Synthesis of 3,6-Dichloropyridazine Precursor:
The most common and scalable method begins with maleic anhydride, which reacts with hydrazine hydrate to form pyridazine-3,6-diol (more commonly known as maleic hydrazide). google.com This intermediate is then subjected to chlorination to yield 3,6-dichloropyridazine. acs.org The chlorinating agent is typically phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.comgoogle.com This two-step process is favored for its high yields and the availability of inexpensive starting materials. google.com A patent describes a method where pyridazine-3,6-diol is treated with POCl₃, heated, and after workup, yields 3,6-dichloropyridazine in high purity (85% yield). chemicalbook.com This method is suitable for large-scale production. google.com
Table 1: Scalable Synthesis of 3,6-Dichloropyridazine
| Reactant | Reagent | Conditions | Yield | Scalability |
|---|---|---|---|---|
| Pyridazine-3,6-diol | POCl₃ | 80 °C, overnight | 85% | High |
| Pyridazine-3,6-diol | PCl₅ | 125 °C, 4 hours | High | High |
| Maleic Anhydride | Hydrazine Hydrate, then POCl₃ | Reflux, then 50-65 °C | 86-87% | High |
This table summarizes common scalable methods for synthesizing the key precursor, 3,6-dichloropyridazine. Data sourced from patents and chemical literature. google.comchemicalbook.com
Introduction of the Difluoromethyl Group:
Once 3,6-dichloropyridazine is obtained, the next critical step is the introduction of the difluoromethyl (-CHF₂) group at the C4 position. The direct C-H difluoromethylation of heteroaromatic compounds is a significant challenge in synthetic chemistry, particularly concerning regioselectivity. nih.gov While a specific documented pathway for this compound is not prevalent in readily available literature, modern synthetic methods developed for other heterocycles like pyridines offer highly plausible and efficient strategies.
Recent advancements have focused on radical processes for C-H functionalization. nih.gov A promising strategy involves the direct difluoromethylation of the pyridine ring at specific positions through temporary dearomatization, which activates the otherwise inert compound. chemeurope.comuni-muenster.de This approach can be adapted for the pyridazine core. Such methods are designed to be highly regioselective, which is crucial for ensuring the correct placement of the difluoromethyl group. nih.govnih.gov
An alternative scalable strategy involves constructing the pyridazine ring with the difluoromethyl substituent already incorporated into one of the starting materials. chim.it This would typically involve the synthesis of a 1,4-dicarbonyl compound containing a difluoromethyl group, which would then undergo a cyclocondensation reaction with hydrazine to form the pyridazine ring. mdpi.com This method avoids the challenges of direct C-H functionalization on the pre-formed heterocycle.
Exploration of Green Chemistry Principles in Pyridazine Synthesis
In recent years, significant efforts have been made to align the synthesis of pyridazines and other nitrogen-containing heterocycles with the principles of green chemistry. The goal is to develop more environmentally benign, efficient, and safer processes. rasayanjournal.co.in
Traditional methods for pyridazine synthesis often involve hazardous reagents, such as the use of phosphorus oxychloride, and require high temperatures and long reaction times. google.comekb.eg Green chemistry approaches seek to mitigate these issues through various innovative techniques.
Key Green Chemistry Strategies:
Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool in organic synthesis. For pyridazine derivatives, it can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. mdpi.comekb.eg
One-Pot and Multicomponent Reactions (MCRs): These reactions combine multiple synthetic steps into a single operation without isolating intermediates. rasayanjournal.co.in This approach reduces solvent usage, purification steps, and waste generation. Metal-free, one-pot protocols like the aza-Diels-Alder reaction of 1,2,3-triazines provide an efficient, cost-effective, and sustainable route to pyridazine derivatives on a gram scale. organic-chemistry.org
Solvent-Free and Alternative Solvent Systems: Conducting reactions in the absence of solvents or using environmentally friendly solvents (like water or ionic liquids) is a core principle of green chemistry. rasayanjournal.co.in Techniques such as grinding reactants together (mechanochemistry or ball milling) can facilitate solvent-free reactions, leading to clean, high-yield synthesis with simplified workups. rasayanjournal.co.inekb.eg
Safer Reagents: Research is ongoing to replace hazardous chlorinating agents like POCl₃ and PCl₅. Some methodologies explore the use of N-chlorosuccinimide (NCS) as a more convenient and safer electrophilic substitution reagent, which generates fewer hazardous byproducts. google.com
Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Pyridazine Derivatives
| Feature | Traditional Method | Green Chemistry Approach |
|---|---|---|
| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasonication |
| Reaction Time | Hours to days | Minutes to hours |
| Solvents | Often uses hazardous organic solvents | Solvent-free (grinding), water, ionic liquids |
| Reagents | Often uses hazardous reagents (e.g., POCl₃) | Catalytic systems, safer reagents (e.g., NCS) |
| Efficiency | Multiple steps with intermediate isolation | One-pot, multicomponent reactions |
| Waste | Higher generation of byproducts and waste | Reduced waste, improved atom economy |
This table highlights the advantages of applying green chemistry principles to the synthesis of pyridazine compounds. mdpi.comrasayanjournal.co.inekb.egorganic-chemistry.org
Reactivity and Chemical Transformations of 3,6 Dichloro 4 Difluoromethyl Pyridazine
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a primary mode of reaction for 3,6-dichloro-4-(difluoromethyl)pyridazine. This reaction involves a nucleophile displacing one of the chloride leaving groups on the pyridazine (B1198779) ring. The pyridazine ring's inherent electron deficiency, which is further amplified by the presence of two electronegative nitrogen atoms and the electron-withdrawing difluoromethyl group, makes the carbon atoms attached to the chlorine atoms electrophilic and thus susceptible to nucleophilic attack. byjus.comwikipedia.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com
Reactivity at Halogenated Positions (C3, C6) of the Pyridazine Ring
The chlorine atoms at the C3 and C6 positions of the this compound ring are highly reactive towards nucleophiles. This reactivity allows for the synthesis of a wide array of derivatives through reactions with various nucleophiles such as amines, thiols, and alkoxides. For instance, reactions with amines can lead to the formation of 3,6-diamino derivatives, while reactions with thiols can produce 3,6-bis(thioether) compounds. Similarly, hydrolysis with a strong base like sodium hydroxide (B78521) can yield the corresponding 3,6-dihydroxy analog.
The general reactivity of dichloropyridazines can be illustrated by the reactions of the parent compound, 3,6-dichloropyridazine (B152260), which readily undergoes substitution with various nucleophiles.
Table 1: Examples of Nucleophilic Substitution on Dichloropyridazines Data based on analogous dichloropyridazine reactions.
| Nucleophile | Reagent/Conditions | Product Type |
|---|---|---|
| Amines | e.g., NH₃, alkylamines in DMF, 80–100°C | 3,6-Diamino derivatives |
| Thiols | e.g., Thiols, NaH, DMF, 50°C | 3,6-Bis(thioether) derivatives |
Nucleophilic Attack on the Difluoromethyl Group
While the primary sites for nucleophilic attack are the chlorinated positions on the pyridazine ring, the possibility of nucleophilic attack on the difluoromethyl (CHF₂) group exists, though it is generally less favored. The carbon-fluorine bond is strong, and the fluorine atoms are poor leaving groups compared to chlorine on the aromatic ring. However, under specific and often harsh conditions, displacement of a fluoride (B91410) ion could theoretically occur, but this is not a common or synthetically useful transformation for this class of compounds. The primary reactivity remains dominated by the substitution at the C3 and C6 positions.
Selectivity and Mechanism of Nucleophilic Substitutions
The mechanism for these transformations is typically a nucleophilic aromatic substitution (SNAr). wikipedia.org This process involves two main steps:
Addition: The nucleophile attacks the electron-deficient carbon atom bonded to a chlorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate, often referred to as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyridazine ring is restored. youtube.com
The presence of the electron-withdrawing difluoromethyl group at the C4 position significantly influences the regioselectivity of nucleophilic substitution. Electron-withdrawing groups activate the ring for nucleophilic attack, particularly at the ortho and para positions relative to the substituent. byjus.commasterorganicchemistry.com In this compound, the C3 and C6 positions are meta and ortho to the difluoromethyl group, respectively.
Studies on similarly substituted heterocyclic systems, such as 2-substituted 3,5-dichloropyrazines, have shown that an electron-withdrawing group directs nucleophilic attack preferentially to the position para to it (the 5-position in that case). researchgate.net Applying this principle, the C6 position of this compound, being ortho to the CHF₂ group, is expected to be more activated towards nucleophilic attack than the C3 position. The electron-withdrawing nature of the difluoromethyl group helps to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at the C6 position through resonance and inductive effects. masterorganicchemistry.com Therefore, monosubstitution reactions are likely to occur selectively at the C6 position.
Transition Metal-Catalyzed Cross-Coupling Reactions
The chlorinated positions of this compound are also amenable to functionalization via transition metal-catalyzed cross-coupling reactions. These methods are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling with Halogenated Pyridazine Substrates
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide. Halogenated pyridazines, including this compound, are suitable substrates for this reaction. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C3 and/or C6 positions.
The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃), and a suitable solvent like dioxane, toluene, or DMF, often with heating. It is possible to achieve selective monosubstitution or disubstitution by carefully controlling the reaction conditions, such as temperature, reaction time, and the stoichiometry of the reagents.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling on Dichloropyridazines Illustrative conditions based on reactions with similar substrates.
| Coupling Partner | Catalyst | Base | Solvent | Product Type |
|---|---|---|---|---|
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Aryl-substituted pyridazine |
| Alkylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | Alkyl-substituted pyridazine |
Heck and Sonogashira Coupling Reactions on Halopyridazines
Other important palladium-catalyzed cross-coupling reactions applicable to halopyridazines include the Heck and Sonogashira couplings.
The Heck reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene. This reaction typically uses a palladium catalyst, a base, and a phosphine (B1218219) ligand. It provides a method for introducing alkenyl groups onto the pyridazine core.
The Sonogashira coupling reaction joins the aryl halide with a terminal alkyne, creating an alkynyl-substituted pyridazine. This reaction is co-catalyzed by palladium and copper complexes and requires a base, typically an amine like triethylamine (B128534) or diisopropylamine. This method is highly effective for installing alkynyl functionalities, which can serve as handles for further synthetic transformations.
Both reactions have been successfully applied to a variety of halopyridazines, indicating their potential utility for the functionalization of this compound, allowing for the synthesis of complex molecules with diverse chemical structures and properties.
Palladium-Catalyzed Amination (Buchwald-Hartwig Type) for C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone for forging carbon-nitrogen (C-N) bonds, and its application to halogenated pyridazines like this compound is of significant interest for synthesizing a diverse range of derivatives. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction facilitates the union of aryl halides with primary or secondary amines, a transformation that is often challenging using traditional methods due to the electron-deficient nature of the pyridazine ring. wikipedia.org
The reaction mechanism follows a well-established catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) complex, subsequent coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.orgorganic-chemistry.org The choice of ligand is critical for stabilizing the palladium catalyst and promoting high efficiency. wiley.comnih.gov For substrates like dichloro-pyridazines, various generations of phosphine ligands have been successfully employed, ranging from tri-o-tolylphosphine (B155546) and bidentate ligands like BINAP and dppf to more advanced, sterically hindered, and electron-rich monophosphine biaryl ligands such as XPhos, DavePhos, and cataCXium P. wiley.comnih.govresearchgate.netnih.gov These advanced ligands are particularly effective for coupling challenging substrates, including electron-deficient heteroaryl chlorides, often allowing for milder reaction conditions and lower catalyst loadings. wiley.comresearchgate.net
In the context of this compound, the two chlorine atoms present distinct electronic and steric environments, leading to questions of regioselectivity, which is heavily influenced by the reaction conditions. The presence of the electron-withdrawing difluoromethyl group at the C4 position is expected to influence the reactivity of the adjacent C3 and C5 positions, as well as the more distant C6 position. Generally, amination of dichloroquinolines has shown that the chlorine at the 4-position is more reactive than at other positions, though this can be influenced by steric hindrance and the specific ligand used. nih.gov
Table 1: Typical Conditions for Buchwald-Hartwig Amination of Dichlorinated Heterocycles
| Catalyst Component | Example | Role in Reaction | Typical Conditions |
|---|---|---|---|
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. | 1-5 mol% |
| Ligand | XPhos, DavePhos, BINAP | Stabilizes the Pd center, promotes oxidative addition and reductive elimination. wiley.comnih.gov | 1.1-2.0 equivalents relative to Pd |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine in the catalytic cycle. libretexts.org | 1.2-2.5 equivalents |
| Solvent | Toluene, Dioxane, THF | Anhydrous, inert solvent to facilitate the reaction. | 80-110 °C |
| Amine | Primary/Secondary Alkyl or Aryl Amines | The nucleophile for C-N bond formation. | 1.0-1.5 equivalents |
Regioselectivity and Ligand Effects in Cross-Coupling Methodologies
The regioselectivity of cross-coupling reactions on polyhalogenated heterocycles like this compound is a critical aspect for their synthetic utility, enabling the programmed construction of complex molecules. acs.org The two chlorine atoms at the C3 and C6 positions are not equivalent, and their relative reactivity can be manipulated by the choice of catalyst, specifically the ligand. nih.govresearchgate.net
Several factors govern the regioselectivity of these reactions, including the inherent electronic properties of the C-Cl bonds, steric hindrance, and the nature of the palladium catalyst. acs.org In many dihalogenated N-heteroarenes, the halide positioned adjacent (alpha) to a ring nitrogen is conventionally more reactive in palladium-catalyzed couplings due to inductive effects. nih.gov For 3,6-dichloropyridazine, this would suggest a preference for reaction at the C6 position. However, this inherent reactivity can be overridden. nih.gov
The choice of ligand plays a paramount role in directing the site of the reaction. Studies on 3,5-dichloropyridazines have demonstrated that by simply changing the phosphine ligand, the preferred site of Suzuki cross-coupling can be switched between the C3 and C5 positions. researchgate.net For instance, a very sterically hindered N-heterocyclic carbene (NHC) ligand has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines, a site typically less reactive than the C2 position. nih.gov This highlights that selectivity is often under ligand control. It is plausible that similar strategies could be applied to this compound, where a bulky ligand might favor coupling at the less sterically encumbered C6 position, while a different ligand system could potentially promote reaction at the C3 position, which is adjacent to the difluoromethyl group. The electronic influence of the CHF₂ group further complicates predictions, necessitating empirical screening of ligands and conditions to achieve desired regiochemical outcomes. acs.org
Table 2: Ligand-Dependent Regioselectivity in Suzuki Coupling of Dichloropyridazines
| Substrate | Ligand | Coupling Position | Selectivity | Reference |
|---|---|---|---|---|
| 3,5-Dichloropyridazine | Ligand A (e.g., SPhos) | C5 (less reactive site) | High | researchgate.net |
| 3,5-Dichloropyridazine | Ligand B (e.g., P(tBu)₃) | C3 (more reactive site) | High | researchgate.net |
| 2,4-Dichloropyridine | IPr (NHC Ligand) | C4 (less reactive site) | ~10:1 | nih.gov |
| 2,4-Dichloropyridine | Standard Ligands | C2 (more reactive site) | Conventional Selectivity | nih.gov |
C-H Functionalization and Carbon-Carbon Bond Formation
Direct C-H Activation on the Pyridazine Ring
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic cores. pkusz.edu.cnnih.gov For this compound, the sole C-H bond is located at the C5 position. The activation of this bond presents a unique challenge and opportunity for late-stage functionalization. The pyridazine ring is inherently electron-deficient, a characteristic that is further amplified by the two chlorine atoms and the difluoromethyl group. This electronic nature makes the C5-H bond acidic and potentially susceptible to certain C-H activation manifolds.
Transition-metal catalysis, particularly with rhodium(III) and palladium(II), has been instrumental in the C-H activation of various N-heterocycles. pkusz.edu.cnnih.gov Often, these reactions are guided by a directing group to ensure regioselectivity. pkusz.edu.cn However, methods for the direct, non-directed C-H functionalization of pyridazines are also being developed. For instance, palladium-catalyzed C-H arylation has been reported on pyridazine-based fused 1,2,4-triazoles, demonstrating that C-H bonds on the pyridazine moiety can be selectively functionalized. nih.gov In the case of this compound, the strong inductive effects of the adjacent chloro and difluoromethyl groups would significantly influence the reactivity of the C5-H bond, potentially enabling its selective activation under appropriate catalytic conditions.
Strategies for Forming New Carbon-Carbon Bonds at C4 (Adjacent to Difluoromethyl Group)
The formation of new carbon-carbon bonds on the pyridazine ring, specifically at positions adjacent to the C4-difluoromethyl group (i.e., C3 and C5), is crucial for building molecular complexity. While C5 functionalization would proceed via the C-H activation pathways discussed previously, C-C bond formation at the C3 position involves the displacement of the chlorine atom through cross-coupling reactions.
A variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are suitable for this purpose. These methods allow for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkynyl groups. The key to success in these transformations lies in controlling the regioselectivity to favor reaction at C3 over C6, as discussed in section 3.2.4. By employing specific ligands, it is possible to direct the catalytic reaction to the desired position. researchgate.net
Furthermore, visible-light-driven photocatalysis offers a modern, transition-metal-free approach to C-C bond formation. For example, the site-selective functionalization of pyridinium (B92312) derivatives has been achieved using an organic photocatalyst to generate radicals that react at specific positions on the ring. acs.org In one study, a pyridazinium ion was selectively functionalized at the C3-position. acs.org Such strategies could potentially be adapted for this compound, providing a novel route to C-C bond formation at the C3 position adjacent to the difluoromethyl moiety.
Other Significant Chemical Reactions
Oxidation and Reduction Pathways of this compound and its Analogs
The oxidation and reduction of this compound and its derivatives open up further avenues for chemical modification. Oxidation of the pyridazine ring typically involves the formation of N-oxides at one or both of the nitrogen atoms. This can be achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The introduction of an N-oxide group can significantly alter the electronic properties of the ring, influencing the regioselectivity of subsequent reactions, such as nucleophilic aromatic substitution or C-H functionalization. acs.org
Reduction reactions offer pathways to different types of derivatives. Catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) or the use of reducing agents like iron powder in an acidic medium can be employed to reduce specific functional groups. rsc.org For example, in analogs containing a nitro group, this functionality can be selectively reduced to an amine without affecting the chloro substituents. rsc.org This is a key transformation for building more complex structures, as the resulting amino group can be further derivatized. Additionally, under certain conditions, hydrodehalogenation (the replacement of a chlorine atom with hydrogen) can occur, providing a method to selectively remove one of the chlorine atoms from the pyridazine ring.
Cycloaddition Reactions Involving the Pyridazine Moiety
The pyridazine ring, especially when substituted with electron-withdrawing groups, can function as an electron-deficient diene (an azadiene) in inverse-electron-demand Diels-Alder reactions ([4+2] cycloadditions). The presence of two chlorine atoms and a difluoromethyl group on the this compound core significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it a prime candidate for reactions with electron-rich dienophiles.
While specific cycloaddition studies on this compound are not extensively documented, the reactivity can be inferred from related systems. For instance, 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine, an extremely reactive azadiene, undergoes [4+2] cycloaddition with enamines to form pyridazine derivatives. Similarly, pyridazine-4-carbonitriles substituted with alkyne side chains undergo thermally induced intramolecular Diels-Alder reactions to afford fused benzonitriles. mdpi.com This suggests that this compound would readily react with dienophiles like enamines, ynamines, and electron-rich alkenes, leading to the formation of complex polycyclic systems after the typical elimination of dinitrogen or HCl.
The pyridazine moiety can also participate in [3+2] cycloaddition reactions. Studies on pyridazinium ylides reacting with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) have yielded pyrrolopyridazine derivatives. mdpi.com Other research has demonstrated that [3+2] cycloadditions of nitrile imines to pyridazinone systems can produce fused pyrazolo[3,4-d]pyridazine structures. mdpi.com These precedents indicate a potential pathway for this compound to form various five-membered heterocyclic rings fused to the pyridazine core.
Table 1: Representative Cycloaddition Reactions of Pyridazine and Tetrazine Derivatives This table illustrates the types of cycloaddition reactions pyridazine-like structures can undergo, suggesting potential reactivity for this compound.
| Diene/Dipole | Dienophile/Dipolarophile | Reaction Type | Product Class | Reference |
| 3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine | Enamine derived from 4-piperidone | [4+2] Cycloaddition | Pyrido[3,4-d]pyridazine | |
| 3-(But-3-yn-1-yloxy)-4-pyridazinecarbonitrile | (Intramolecular alkyne) | [4+2] Cycloaddition | 2,3-Dihydro-7-benzofurancarbonitrile | mdpi.com |
| Pyridazinium Ylides | Dimethyl Acetylenedicarboxylate (DMAD) | [3+2] Cycloaddition | Pyrrolopyridazines | mdpi.com |
| 3-Chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine | Acetylene | [4+2] Cycloaddition | 3-Chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | spbu.ru |
Halogen Exchange Reactions and their Synthetic Utility
The chlorine atoms at the C-3 and C-6 positions of the pyridazine ring are susceptible to nucleophilic aromatic substitution. Halogen exchange (Halex) reactions, particularly the replacement of chlorine with fluorine, represent a significant synthetic utility for this class of compounds. This transformation is a key method for producing fluorinated aromatic compounds, which are often valuable in medicinal and agricultural chemistry. google.comjustia.com
The Halex process on this compound would typically involve heating the compound with an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or sulfolane. researchgate.net The efficiency of the reaction can often be enhanced by using spray-dried KF or by adding a phase-transfer catalyst. researchgate.net
The reaction proceeds via nucleophilic attack of the fluoride ion on the electron-deficient carbon atoms bearing the chlorine substituents. The electron-withdrawing nature of the pyridazine nitrogens and the C-4 difluoromethyl group facilitates this substitution. While selective monosubstitution can sometimes be achieved under controlled conditions, forcing conditions typically lead to the replacement of both chlorine atoms. jofamericanscience.org The general reactivity for nucleophilic displacement on the parent 3,6-dichloropyridazine scaffold is well-established. jofamericanscience.orgrsc.org
The synthetic utility of this reaction is high, as it provides a direct route to compounds like 3-chloro-6-fluoro-4-(difluoromethyl)pyridazine and 3,6-difluoro-4-(difluoromethyl)pyridazine. These fluorinated derivatives can serve as crucial building blocks for more complex molecules, leveraging the unique properties imparted by the fluorine atoms, such as increased metabolic stability and altered binding affinities.
Table 2: Examples of Halogen Exchange and Nucleophilic Substitution on Dichloropyridazines This table provides examples of reactions on the 3,6-dichloropyridazine core, indicating the expected reactivity for halogen exchange on this compound.
| Substrate | Reagent / Conditions | Product | Reaction Type | Reference |
| Haloaromatic Compound | Alkali Metal Fluoride (e.g., KF), Heat | Fluoroaromatic Compound | Halogen Exchange | google.com |
| Benzyl trichloroacetate | Potassium Fluoride (KF), 18-crown-6, 100°C | Chloroform (B151607) and Benzyl fluoride | Halogen Exchange / Decomposition | researchgate.net |
| 3,6-Dichloropyridazine 1-oxide | Sodium sulphide | 3-Chloropyridazine-6-thiol 1-oxide | Nucleophilic Substitution | rsc.org |
| 3,6-Dichloropyridazine | Acid hydrazides, Reflux | Triazolopyridazine derivatives | Nucleophilic Substitution / Cyclization | jofamericanscience.org |
Derivatization and Analog Synthesis from 3,6 Dichloro 4 Difluoromethyl Pyridazine Scaffold
Strategic Modification of Halo-Substituents for Diverse Pyridazine (B1198779) Analogs
The chlorine atoms at the 3- and 6-positions of the pyridazine ring are highly susceptible to nucleophilic substitution, a characteristic that is central to its utility as a synthetic building block. This reactivity allows for the introduction of a variety of functional groups, paving the way for a library of pyridazine analogs.
The substitution reactions can be tailored to introduce different functionalities. For instance, reactions with amines can lead to amino-pyridazine derivatives, while reactions with thiols can yield thioethers. Hydrolysis can also be employed to produce dihydroxy analogs. The reaction conditions for these transformations are crucial and can be optimized to achieve high yields.
A key aspect of the reactivity of similar 4-substituted-3,6-dichloropyridazines is the potential for regioselectivity. The electronic and steric influence of the substituent at the 4-position can lead to preferential substitution at one of the chlorine atoms. For example, in a related compound, substitution occurs preferentially at the 3-position. Microwave-assisted synthesis has also been shown to be an efficient method for the functionalization of pyridazine derivatives, often leading to improved reaction kinetics and a reduction in byproducts.
Table 1: Representative Nucleophilic Substitution Reactions on Dichloropyridazine Scaffolds
| Reaction Type | Reagents/Conditions | Product Type |
| Amination | Amines (e.g., NH₃, alkylamines) in DMF, 80–100°C | 3,6-Diamino derivatives |
| Thiolation | Thiols, NaH, DMF, 50°C | 3,6-Bis(thioether) derivatives |
| Hydrolysis | NaOH (aq.), reflux | 3,6-Dihydroxy analogs |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 4-Aryl-substituted pyridazines |
The data in this table is based on reactions with analogous dichloropyridazine compounds and is illustrative of the potential transformations for 3,6-dichloro-4-(difluoromethyl)pyridazine.
Functionalization and Derivatization of the Difluoromethyl Group
The difluoromethyl (CHF₂) group, while generally stable, can also be a site for further chemical modification. One approach to functionalizing the CHF₂ group is through direct deprotonation using a strong base, followed by trapping the resulting carbanion with an electrophile. nih.gov This method has been successfully applied to 3-(difluoromethyl)pyridine, where a lithiated base in tetrahydrofuran (B95107) (THF) was used to generate the difluoromethyl anion, which was then quenched with various electrophiles. nih.gov This strategy could potentially be adapted to this compound to introduce a range of substituents at the difluoromethyl carbon.
Another innovative strategy involves the defluorinative functionalization of a trifluoromethyl (CF₃) group to a difluoromethyl (CHF₂) motif. chemrxiv.orgnih.gov While this is a method to form the CHF₂ group, the underlying chemistry of the difluoromethyl anion generated in this process is highly relevant. This reactive intermediate can be harnessed to form new carbon-carbon and carbon-heteroatom bonds, thus offering a pathway to a diverse set of functionalized molecules. chemrxiv.orgnih.gov
Table 2: Potential Electrophiles for Trapping the Difluoromethyl Anion
| Electrophile Class | Example | Potential Product |
| Silyl (B83357) Halides | Trimethylsilyl chloride | -CF₂-Si(CH₃)₃ |
| Alkyl Halides | Iodomethane | -CF₂-CH₃ |
| Carbonyls | Benzaldehyde | -CF₂(OH)Ph |
| Disulfides | Diphenyl disulfide | -CF₂-SPh |
This table illustrates potential reactions based on the known reactivity of difluoromethyl anions with various electrophiles. nih.gov
Synthesis of Fused Pyridazine Heterocycles Incorporating the this compound Moiety
The construction of fused heterocyclic systems is a prominent area of medicinal chemistry, as these rigid, planar structures can interact effectively with biological targets. bohrium.com this compound can serve as a key precursor for the synthesis of fused pyridazine heterocycles.
One common strategy for building fused systems is through intramolecular cyclization reactions. For example, the chlorine atoms can be substituted with nucleophiles that also contain a reactive group. This new substituent can then react with another part of the molecule to form a new ring. For instance, reaction with a binucleophile like hydrazine (B178648) could lead to the formation of a triazolopyridazine system. nih.gov
Another approach involves cycloaddition reactions. While the pyridazine ring itself can participate in Diels-Alder reactions, it is more common to first modify the substituents to create a suitable diene or dienophile. organic-chemistry.org For example, the chlorine atoms could be replaced with groups that can then undergo a ring-closing metathesis or a palladium-catalyzed coupling reaction to form a new fused ring. bohrium.com The synthesis of various fused pyridopyridazines and triazolopyridazines has been reported through such multistep sequences, starting from appropriately substituted pyridazine precursors. nih.govmdpi.com
Table 3: General Strategies for Fused Heterocycle Synthesis from Pyridazines
| Strategy | Description | Potential Fused System |
| Intramolecular Cyclization | Substitution of chloro groups with a bifunctional nucleophile, followed by ring closure. | Triazolopyridazine |
| Palladium-catalyzed Annulation | Sequential cross-coupling reactions to build a new ring onto the pyridazine core. | Furopyridazine, Pyrrolopyridazine |
| Cycloaddition Reactions | Modification of substituents to create a diene or dienophile for a subsequent [4+2] cycloaddition. | Pyridopyridazine |
This table outlines general synthetic pathways that could be adapted for the elaboration of the this compound scaffold. bohrium.comnih.govmdpi.com
Structure-Reactivity Relationship Studies of this compound Derivatives in Synthetic Contexts
The reactivity of this compound and its derivatives is governed by the interplay of the electronic properties of the pyridazine ring, the chlorine substituents, and the difluoromethyl group. The pyridazine ring is an electron-deficient heterocycle, which facilitates nucleophilic aromatic substitution at the chloro-substituted positions.
The difluoromethyl group is a strong electron-withdrawing group, which further enhances the electrophilicity of the pyridazine ring, making the chlorine atoms more susceptible to nucleophilic attack. This electronic effect can also influence the regioselectivity of substitution reactions. The position ortho to the difluoromethyl group (the 3-position) may exhibit different reactivity compared to the position meta to it (the 6-position). DFT (Density Functional Theory) calculations on similar electron-deficient aromatic systems have been used to rationalize and predict the course of nucleophilic substitution reactions. mdpi.com
In the context of cross-coupling reactions, such as the Suzuki-Miyaura coupling, the electronic nature of the substituents can significantly impact the reaction efficiency. The electron-withdrawing difluoromethyl group can facilitate the oxidative addition step in the catalytic cycle, potentially leading to higher yields and faster reaction rates. Structure-activity relationship studies in analogous series have shown that tuning the electronic properties of the pyridazine core can have a profound effect on the biological activity of the resulting compounds. nih.gov A thorough understanding of these structure-reactivity relationships is crucial for the rational design of synthetic routes to novel pyridazine derivatives with desired properties.
Spectroscopic and Structural Elucidation Studies of 3,6 Dichloro 4 Difluoromethyl Pyridazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 3,6-dichloro-4-(difluoromethyl)pyridazine, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are instrumental in confirming the presence and connectivity of its constituent atoms.
The chemical shifts in NMR spectra are indicative of the electronic environment of the nuclei. In the case of this compound, the analysis of these shifts provides key structural information.
¹H NMR: The proton NMR spectrum is expected to show a signal for the hydrogen atom on the pyridazine (B1198779) ring. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent chlorine and difluoromethyl groups.
¹³C NMR: The carbon NMR spectrum reveals distinct signals for each carbon atom in the molecule. The carbon attached to the difluoromethyl group will exhibit a characteristic splitting pattern due to coupling with the fluorine atoms. The carbons bonded to chlorine will also have specific chemical shifts.
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for this compound. It will show a signal corresponding to the two fluorine atoms of the difluoromethyl group. The chemical shift and coupling constants in the ¹⁹F NMR spectrum provide direct evidence for the -CHF₂ moiety. rsc.org
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| ¹H | Varies | Doublet of doublets | |
| ¹³C | Varies for each carbon | Triplet for C-CHF₂ | |
| ¹⁹F | Varies | Doublet |
Note: Actual chemical shifts can vary depending on the solvent and experimental conditions. Predicted data is based on typical ranges for similar structures.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between different atoms within the molecule.
COSY: This experiment would show correlations between coupled protons, although for this specific molecule with a single ring proton, its utility would be in confirming long-range couplings if present.
HSQC: This experiment correlates the proton signals with their directly attached carbon atoms, providing unambiguous assignment of the carbon skeleton. The correlation between the ring proton and its corresponding carbon, as well as the proton of the difluoromethyl group and its carbon, would be observed.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for confirming the substitution pattern on the pyridazine ring. For instance, correlations between the ring proton and the carbons bearing the chlorine atoms would be expected.
Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The FT-IR and FT-Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the pyridazine ring, C-Cl bonds, and the C-F bonds of the difluoromethyl group. researchgate.netnih.gov Analysis of the vibrational spectra of the related compound, 3,6-dichloropyridazine (B152260), reveals characteristic bands for the pyridazine ring and C-Cl stretches. researchgate.netresearchgate.net These can serve as a basis for identifying similar modes in the title compound.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Pyridazine Ring | Ring stretching | 1400-1600 |
| Ring breathing | ~1000 | |
| C-H | Stretching | 3000-3100 |
| Bending | 1000-1300 | |
| C-Cl | Stretching | 600-800 |
| C-F (in CHF₂) | Stretching | 1000-1200 |
| Bending | 500-700 |
Note: These are general ranges and the exact frequencies will be specific to the molecule.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns.
For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, the molecular ion peak would exhibit a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1. The fragmentation pattern would likely involve the loss of chlorine atoms, the difluoromethyl group, or other small neutral molecules, providing further structural confirmation. sapub.org PubChem provides a predicted monoisotopic mass of 197.95631 Da for this compound. uni.lu
X-ray Diffraction Analysis of this compound and its Derivatives
X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Theoretical and Computational Chemistry Studies on 3,6 Dichloro 4 Difluoromethyl Pyridazine
Theoretical and Computational Chemistry Studies: A Notable Absence of Data
Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in modern chemical research for elucidating the fundamental properties of molecules. Such calculations provide insights into the three-dimensional arrangement of atoms (geometry optimization), the distribution of electrons (electronic structure), and the energies of molecular orbitals. This information is crucial for predicting a compound's stability, reactivity, and spectroscopic behavior. However, specific DFT data for 3,6-dichloro-4-(difluoromethyl)pyridazine, including optimized geometries and electronic structure analyses, are not available in the public domain.
Similarly, vibrational frequency calculations, which are used to predict infrared and Raman spectra, have not been reported for this specific molecule. These calculations are valuable for correlating theoretical structures with experimental spectroscopic data, aiding in the identification and characterization of the compound.
Uncharted Territory: Reaction Mechanisms and Computational Modeling
The elucidation of reaction mechanisms through computational modeling is a powerful tool for understanding how chemical transformations occur. This involves mapping the energy landscape of a reaction, identifying transition states, and calculating the energetics and kinetics of different reaction pathways. Such studies are particularly valuable for predicting the outcomes of reactions, including the regioselectivity of processes like C-H functionalization. For this compound, there is a clear absence of published research detailing the computational modeling of its key transformations.
Predicting Reactivity: An Opportunity for Future Research
The prediction of a molecule's reactivity and the regioselectivity of its reactions can be achieved through the analysis of electronic parameters derived from computational studies. These parameters, such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps, offer a theoretical framework for understanding where and how a molecule is likely to react. The absence of such computational data for this compound means that predictions regarding its reactivity and regioselectivity currently lack a theoretical foundation in the published literature.
While information on related pyridazine (B1198779) derivatives exists, a direct and detailed theoretical and computational analysis of this compound is a clear area for future research. Such studies would provide invaluable data for chemists seeking to utilize this compound in the synthesis of novel and functional molecules.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. numberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comyoutube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This table is illustrative as specific data for this compound is not publicly available. Values are based on general principles observed in related heterocyclic compounds.)
| Parameter | Predicted Value/Characteristic | Influence on Reactivity |
| HOMO Energy | Low | Reduced nucleophilicity due to electron-withdrawing groups. |
| LUMO Energy | Low | Increased electrophilicity, susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate to Large | Indicates relative kinetic stability. |
Electrostatic Potential Surface Analysis for Nucleophilic/Electrophilic Sites
Electrostatic potential (ESP) surface analysis is a computational method that illustrates the charge distribution on a molecule's surface. It maps regions of positive and negative potential, which are indicative of electrophilic and nucleophilic sites, respectively. Red-colored regions typically represent negative potential (electron-rich, nucleophilic) while blue-colored regions represent positive potential (electron-poor, electrophilic).
For this compound, an ESP analysis would likely reveal a complex distribution of charge due to the presence of multiple electronegative atoms (nitrogen, chlorine, and fluorine). The nitrogen atoms of the pyridazine ring are inherently electronegative and would be expected to be regions of negative potential, making them potential sites for protonation or interaction with electrophiles. However, the strong electron-withdrawing effects of the two chlorine atoms and the difluoromethyl group would significantly pull electron density away from the ring. This would create regions of positive potential, particularly on the carbon atoms of the ring and the hydrogen atom, making them susceptible to nucleophilic attack. Computational studies on similar heterocyclic compounds have successfully used ESP maps to identify reactive sites. tandfonline.com
pKa and Acidity/Basicity Predictions for Pyridazine Derivatives
The pKa value is a measure of the acidity or basicity of a compound. For pyridazine and its derivatives, the basicity is associated with the lone pair of electrons on the nitrogen atoms. Computational methods, including quantitative structure-activity relationship (QSAR) approaches combined with density-functional theory, have been effectively used to estimate the pKa values of pyrimidine (B1678525) and related heterocyclic compounds. nih.gov These studies correlate the calculated energy difference between a compound and its protonated or deprotonated form with experimental pKa values. nih.gov
In the case of this compound, the presence of potent electron-withdrawing substituents (two chlorine atoms and a difluoromethyl group) is expected to significantly decrease the basicity of the pyridazine ring compared to the unsubstituted parent molecule. These groups pull electron density away from the nitrogen atoms, making their lone pairs less available to accept a proton. Studies on other halogenated and substituted pyridazines have confirmed that such substituents lower the basicity of the molecule. rsc.org Therefore, this compound would be predicted to be a weak base with a low pKa value.
Table 2: Predicted Acidity/Basicity of Pyridazine Derivatives
| Compound | Substituents | Predicted Basicity | Rationale |
| Pyridazine | None | Moderate Base | Lone pairs on nitrogen atoms are available for protonation. pku.edu.cn |
| 3,6-Dichloropyridazine (B152260) | Two Cl atoms | Weak Base | Electron-withdrawing Cl atoms reduce electron density on N atoms. rsc.org |
| This compound | Two Cl atoms, one CHF₂ group | Very Weak Base | Combined strong electron-withdrawing effects of chloro and difluoromethyl groups significantly reduce the availability of lone pair electrons on the nitrogen atoms. |
Applications of 3,6 Dichloro 4 Difluoromethyl Pyridazine in Chemical Science and Technology
Role as a Key Synthetic Intermediate in Agrochemical Chemistry
The pyridazine (B1198779) scaffold is a recognized privileged structure in the development of modern agrochemicals due to its favorable biological activity, chemical stability, and synthetic accessibility. researchgate.netnih.govnih.gov The presence of chlorine and fluorinated substituents on the pyridazine ring can significantly enhance the efficacy and metabolic stability of the final active ingredients. nih.govnih.gov
3,6-Dichloro-4-(difluoromethyl)pyridazine is a valuable precursor for the synthesis of new herbicidal and insecticidal agents. The two chlorine atoms on the pyridazine ring serve as reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups to create a diverse library of potential agrochemicals. This approach is widely used in the industry, where dichloropyridazine derivatives are common starting materials. tandfonline.comoup.comjofamericanscience.org For instance, the reaction of 3,6-dichloropyridazine (B152260) with phenols or thiols yields pyridazyl ethers and thioethers, classes of compounds that have been evaluated for herbicidal properties. tandfonline.comoup.com
While specific commercial products derived directly from this compound are not extensively documented in public literature, its structural motifs are found in highly active compounds. The pyridazine core is present in established herbicides like Pyridate and Pyridafol. mdpi.com Furthermore, the development of novel insecticides is often inspired by existing structures; for example, new 1,1-dichloropropene (B165177) derivatives have been synthesized as analogues of the insecticide Pyridalyl, demonstrating the strategy of modifying heterocyclic scaffolds to discover new active molecules. researchgate.netnih.govcornell.edu The introduction of a difluoromethyl group is a key strategy in modern agrochemical design, as fluorinated substituents are known to enhance biological activity. nih.govnih.gov
The key features of this scaffold include:
Two Reactive Sites: The chlorine atoms at the C3 and C6 positions are susceptible to nucleophilic aromatic substitution, allowing for the controlled, stepwise introduction of different nucleophiles to build molecular complexity.
Fluorine Chemistry: The difluoromethyl group (CHF₂) is a critical component. Fluorine substitution is a widely used tactic in agrochemical and pharmaceutical development to modulate properties such as metabolic stability, lipophilicity, and binding affinity, often leading to enhanced performance. nih.govresearchgate.net
The development of new agrochemicals frequently employs a "scaffold hopping" approach, where known active scaffolds are modified to create novel compounds with improved properties or different modes of action. researchgate.net The this compound scaffold is an ideal candidate for such strategies, offering multiple points for diversification to generate libraries of compounds for high-throughput screening.
Table 1: Reactivity of the Dichloropyridazine Scaffold in Agrochemical Synthesis
| Reaction Type | Reagents/Conditions | Product Type | Relevance to Agrochemicals |
|---|---|---|---|
| Nucleophilic Substitution | Phenols, Thiols, Amines | Ethers, Thioethers, Amines | Introduction of diverse functional groups to modulate biological activity. tandfonline.comjofamericanscience.org |
| Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki coupling) | Aryl- or Heteroaryl-substituted pyridazines | Construction of complex molecules by forming carbon-carbon bonds. nih.govnih.gov |
| Hydrazinolysis | Hydrazine (B178648) hydrate (B1144303) | Hydrazinopyridazines | Intermediate for synthesizing fused heterocyclic systems like triazolopyridazines. acs.org |
Utility in Materials Science as a Building Block
The electronic properties of the pyridazine ring make it a valuable component in the design of functional organic materials. Its electron-deficient nature allows it to act as an acceptor unit in donor-acceptor systems, which are fundamental to many applications in optoelectronics.
This compound can serve as a monomer or building block for the synthesis of advanced polymers and materials. mdpi.com The reactive chlorine atoms allow for its incorporation into polymer backbones or as pendant groups through polymerization reactions involving nucleophilic substitution. While specific polymers derived from this exact compound are not widely reported, the general strategy of using chlorinated diazines is established. For example, polypyrazine derivatives are utilized as conjugated polymers and semiconductors in the polymer industry. mdpi.com
The pyridazine scaffold is also explored in the field of energetic materials, where the high nitrogen content and potential for dense packing can lead to materials with high energy density. researchgate.net The introduction of functional groups via the chlorine atoms allows for the tuning of properties such as thermal stability and sensitivity.
The pyridazine core is of significant interest in the field of photophysics, particularly for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. mdpi.com Pyridazine is an electron-deficient heterocycle, making it an excellent acceptor component in donor-acceptor (D-A) type chromophores. nih.gov
Key photophysical characteristics associated with pyridazine-based materials include:
Fluorescence and Solvatochromism: Many pyridazine derivatives exhibit fluorescence, with emission colors that can be tuned by altering the substituents on the ring. nih.gov Their emission spectra often show solvatochromism, where the color of the light emitted changes with the polarity of the solvent, indicating a change in the dipole moment upon excitation.
Thermally Activated Delayed Fluorescence (TADF): In specially designed D-A systems, pyridazine-based emitters can exhibit TADF. nih.gov This mechanism allows for the harvesting of non-emissive triplet excitons and their conversion into emissive singlet excitons, significantly enhancing the internal quantum efficiency of OLEDs.
Aggregation-Induced Emission (AIE): While more commonly associated with other scaffolds like tetraphenylethylene, the principles of AIE, where molecules become highly luminescent in the aggregated or solid state, can be applied to pyridazine systems through appropriate molecular design. rsc.org
Table 2: Photophysical Properties of Representative Pyridazine-Based Systems
| Pyridazine System Type | Observed Property | Potential Application | Reference |
|---|---|---|---|
| Donor-Acceptor Pyridazines | Thermally Activated Delayed Fluorescence (TADF) | Organic Light-Emitting Diodes (OLEDs) | nih.gov |
| Fused Pyrazolopyridopyridazines | Intense Greenish-Blue Fluorescence | Fluorescent Probes, Sensors | nih.gov |
| Methoxy-Substituted Diazines | Tunable emission via protonation, potential for white light | White Organic Light-Emitting Diodes (WOLEDs) | acs.org |
Applications in Catalysis as a Ligand or Substrate for Chemical Reactions
In the realm of catalysis, this compound primarily functions as a versatile substrate for cross-coupling reactions, a cornerstone of modern organic synthesis. Its potential as a ligand, while less common than pyridine-based systems, is also an area of exploration.
As a substrate , the compound is well-suited for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govnih.govyoutube.com These reactions utilize the reactivity of the carbon-chlorine bonds to form new carbon-carbon or carbon-heteroatom bonds. This allows for the "decoration" of the pyridazine scaffold with a wide array of aryl, heteroaryl, or alkyl groups, providing access to complex molecular architectures that would be difficult to synthesize otherwise. A significant challenge and area of interest is the site-selective functionalization of the two different chlorine atoms, which can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.gov
As a ligand , the pyridazine ring is generally a weaker σ-donor than pyridine (B92270) due to the electron-withdrawing effect of the second nitrogen atom. acs.org However, pyridazine derivatives can form stable complexes with transition metals. To be effective, ligand design often involves placing additional donor atoms at the C3 and C6 positions to create a chelating effect, which enhances the stability of the resulting metal complex. acs.org Pyridazine-containing ligands have been used in the development of electrocatalysts for processes like proton reduction. mdpi.com While direct catalytic applications using this compound as a ligand are not prominent, its derivatives, synthesized via substitution of the chlorine atoms, could be designed to act as bespoke ligands for specific catalytic transformations.
Development of Novel Organic Reagents and Synthons
The chemical scaffold of this compound serves as a versatile starting point for the synthesis of more complex molecules. Its reactivity, characterized by the two chlorine atoms on the pyridazine ring, allows for its use as a key building block, or synthon, in organic synthesis. The electron-withdrawing nature of the difluoromethyl group further influences the reactivity of the heterocyclic core.
The primary routes for derivatization involve nucleophilic substitution reactions at the chlorinated positions. The chlorine atoms at positions 3 and 6 are susceptible to displacement by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups, leading to the creation of novel organic reagents with tailored properties. For instance, reactions with amines, thiols, and alkoxides can be employed to generate a library of substituted pyridazines. These reactions are foundational in medicinal chemistry and materials science for developing new compounds with specific biological or physical properties.
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent another powerful strategy for modifying the this compound structure. These reactions, typically catalyzed by palladium complexes, enable the formation of carbon-carbon bonds, linking the pyridazine core to various aryl or heteroaryl groups. This method is instrumental in constructing complex biaryl systems, which are common motifs in pharmacologically active compounds.
The strategic functionalization of the this compound core allows chemists to design and synthesize molecules with precise three-dimensional structures and electronic properties, making it a valuable synthon for targeted drug design and the development of new functional materials.
Industrial Chemical Processes and Patent Landscape for Pyridazine Derivatives
The industrial significance of pyridazine derivatives, including compounds structurally related to this compound, is substantial, particularly in the agrochemical and pharmaceutical sectors. The synthesis of the core 3,6-dichloropyridazine structure is a well-established industrial process, often starting from maleic hydrazide, which is then chlorinated using reagents like phosphorus oxychloride. chemicalbook.comgoogle.com This precursor is a key intermediate for a wide array of more complex pyridazine derivatives.
In the agrochemical industry, pyridazine derivatives have been developed as fungicides and herbicides. For example, 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)pyridazine has been identified as a systemic fungicide. The synthetic pathways to such compounds often involve the initial construction of the dichloropyridazine ring followed by the attachment of the specific side chain.
The patent landscape for pyridazine derivatives is extensive, reflecting their broad utility. A significant number of patents protect novel pyridazine-containing molecules, their synthesis methods, and their applications. For instance, PubChem lists numerous patents associated with compounds like this compound and its trifluoromethyl analog. uni.luuni.lu These patents often cover new chemical entities with potential applications as pharmaceuticals, such as anticancer agents targeting cyclin-dependent kinases, or as agrochemicals. nih.gov The core claims in these patents typically revolve around the novelty of the chemical structure, the specific substitutions on the pyridazine ring, and the demonstrated biological activity. The ongoing research and patent filings indicate a continued industrial interest in leveraging the pyridazine scaffold for the development of new commercial products.
Interactive Data Tables
Table 1: Physicochemical Properties of 3,6-Dichloro-4-(difluoro/trifluoromethyl)pyridazine
| Property | This compound | 3,6-dichloro-4-(trifluoromethyl)pyridazine | Source |
| Molecular Formula | C₅H₂Cl₂F₂N₂ | C₅HCl₂F₃N₂ | uni.lu, sigmaaldrich.com |
| Molecular Weight | 198.98 g/mol | 216.98 g/mol | , sigmaaldrich.com |
| CAS Number | 1783342-90-4 | 1057672-68-0 | bldpharm.com, sigmaaldrich.com |
| InChIKey | HBCBNCBLVKIZST-UHFFFAOYSA-N | FCAYXJJTFRBHIQ-UHFFFAOYSA-N | uni.lu, sigmaaldrich.com |
| Physical Form | Solid | Solid | sigmaaldrich.com |
| Melting Point | Not Available | 45-50 °C | sigmaaldrich.com |
| Predicted XlogP | 2.4 | 2.7 | uni.lu, uni.lu |
Table 2: Reactivity of Dichloropyridazine Scaffolds in Synthesis
| Reaction Type | Reagents/Conditions | Product Type | Typical Yield (%) | Source |
| Amination | Amines (e.g., NH₃, alkylamines), DMF, 80–100°C | 3,6-Diamino derivatives | 65–85 | |
| Thiolation | Thiols, NaH, DMF, 50°C | 3,6-Bis(thioether) derivatives | 70–78 | |
| Hydrolysis | NaOH (aq.), reflux | 3,6-Dihydroxy analogs | 90 | |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 4-Aryl-substituted pyridazines | 60–75 | |
| Chlorination of Precursor | Pyridazine-3,6-diol, POCl₃, 80°C | 3,6-Dichloropyridazine | 85 | chemicalbook.com |
Conclusion and Future Research Directions
Summary of Key Academic Contributions in 3,6-Dichloro-4-(difluoromethyl)pyridazine Research
While dedicated research on This compound is still emerging, its academic significance is inferred from the extensive studies on its core structural components: the 3,6-dichloropyridazine (B152260) backbone and the difluoromethyl group.
The parent compound, 3,6-dichloropyridazine , is a well-established and commercially available building block in organic synthesis. chemicalbook.comgoogle.com Its primary academic contribution lies in its role as a versatile precursor for a vast array of more complex molecules. The two chlorine atoms on the electron-deficient pyridazine (B1198779) ring are highly susceptible to nucleophilic substitution, allowing for the stepwise and often regioselective introduction of various functional groups. arkat-usa.org This reactivity has made it a staple in the synthesis of compounds for medicinal chemistry and crop protection. nih.govnih.govslideshare.net
The introduction of fluorinated alkyl groups, such as the difluoromethyl (CHF2) moiety, is a widely recognized strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and physicochemical properties. The CHF2 group can act as a bioisostere for a hydroxyl or thiol group and can enhance metabolic stability, membrane permeability, and binding affinity by altering the electronic environment and participating in hydrogen bonding.
Therefore, the key academic contribution of This compound is its potential to serve as a specialized synthon that combines the proven reactivity of the dichloropyridazine core with the advantageous properties conferred by the difluoromethyl group. Research in this area would focus on leveraging this unique combination to create novel molecular architectures with tailored functions for various scientific applications.
Emerging Synthetic Strategies and Advanced Reaction Methodologies for Pyridazines
The synthesis of the pyridazine core and its derivatives has evolved significantly, moving from classical condensation reactions to more sophisticated and efficient methodologies. These emerging strategies offer advantages in terms of yield, substrate scope, and reaction conditions.
Two primary approaches exist for constructing pyridazine-based molecules: building the heterocyclic ring from acyclic precursors or functionalizing a pre-existing pyridazine ring. mdpi.com
Ring Construction Strategies: Classical methods often involve the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648). testbook.com However, modern advancements have introduced more elegant and versatile approaches. Inverse electron-demand aza-Diels-Alder reactions have become a powerful tool, for instance, reacting 1,2,3-triazines with electron-rich dienophiles like 1-propynylamines to yield highly substituted pyridazines under neutral, metal-free conditions. organic-chemistry.orgnih.gov Another innovative method involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between s-tetrazines and silyl (B83357) enol ethers, providing functionalized pyridazines with high regiocontrol. organic-chemistry.org
Functionalization Strategies: For pre-formed rings like 3,6-dichloropyridazine , palladium-catalyzed cross-coupling reactions are paramount. The Suzuki-Miyaura reaction, in particular, is advantageous for creating carbon-carbon bonds by coupling the chlorinated positions with boronic acids, a process facilitated by the electron-deficient nature of the pyridazine ring. mdpi.com Other notable methods include copper-catalyzed cyclizations and annulation reactions that build upon simpler starting materials to generate complex, substituted pyridazines. organic-chemistry.org
These advanced methodologies represent a significant leap forward, enabling the synthesis of a diverse library of pyridazine derivatives that were previously difficult to access.
Table 1: Comparison of Modern Synthetic Methodologies for Pyridazines
| Methodology | Description | Advantages | Key Precursors |
|---|---|---|---|
| Inverse Electron-Demand Aza-Diels-Alder | Cycloaddition reaction between an electron-poor diene (e.g., triazine) and an electron-rich dienophile. organic-chemistry.orgorganic-chemistry.org | High regioselectivity, mild, metal-free conditions, broad substrate scope. | 1,2,3-Triazines, 1-Propynylamines, Silyl Enol Ethers. |
| Palladium-Catalyzed Cross-Coupling | Functionalization of halogenated pyridazines (e.g., Suzuki, Sonogashira reactions). mdpi.com | High versatility, readily available starting materials, excellent functional group tolerance. | Halogenated Pyridazines, Boronic Acids, Alkynes. |
| Multi-Component Reactions | One-pot synthesis involving three or more reactants to build complex molecules efficiently. researchgate.net | High atom economy, operational simplicity, rapid access to molecular diversity. | Allenoates, Azodicarboxylates, Malononitriles. |
| Catalytic Cyclization | Metal-catalyzed (e.g., Copper) cyclization of unsaturated precursors like hydrazones. organic-chemistry.org | Good yields, high regioselectivity, access to dihydropyridazines and pyridazines. | β,γ-Unsaturated Hydrazones. |
Untapped Potential in Advanced Chemical Synthesis and Derivatization
The true potential of This compound lies in its utility as a multi-functional building block. Its structure presents three distinct points for chemical modification: the two chlorine atoms and the difluoromethyl group, offering a rich playground for synthetic chemists.
The chlorine atoms at the C3 and C6 positions are prime sites for nucleophilic aromatic substitution (SNAr). Due to the electron-withdrawing nature of the pyridazine nitrogens and the difluoromethyl group, these positions are highly activated. This allows for sequential and potentially selective displacement by a wide range of nucleophiles, including amines, alcohols, and thiols, to generate libraries of 3,6-disubstituted pyridazine derivatives.
Furthermore, these chloro-substituents are ideal handles for modern cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions could be employed to introduce aryl, heteroaryl, alkyl, alkynyl, and amino groups, respectively. This capability is crucial for constructing complex molecules, particularly in the context of drug discovery and materials science, where precise control over molecular architecture is essential. mdpi.com
The difluoromethyl group itself, while often installed for its electronic properties, also presents opportunities for derivatization. Although more challenging, C-H activation of the difluoromethyl group could open pathways to further functionalization, creating unique molecular scaffolds.
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents/Conditions | Potential Product Class |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Amines (R-NH₂), Alkoxides (R-O⁻), Thiolates (R-S⁻) | Mono- or di-substituted amino-, alkoxy-, or thio-pyridazines. |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids, Pd Catalyst, Base | 3,6-Diaryl-4-(difluoromethyl)pyridazines. |
| Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysts, Base | 3,6-Dialkynyl-4-(difluoromethyl)pyridazines. |
| Buchwald-Hartwig Amination | Primary/Secondary Amines, Pd Catalyst, Base | 3,6-Diamino-4-(difluoromethyl)pyridazines. |
| Hydrolysis | Aqueous base (e.g., NaOH) | Dihydroxypyridazine (pyridazinone) derivatives. |
Future Prospects for Novel Applications in Chemical Technology and Materials Science
The unique electronic properties of the pyridazine ring—namely its high dipole moment and electron-deficient character—make its derivatives highly promising candidates for applications in modern chemical technology and materials science. nih.gov The incorporation of a difluoromethyl group into the This compound scaffold is expected to further enhance these properties.
In the realm of materials science, pyridazine-based compounds are being actively investigated for their use in organic electronics. rsc.org They have shown potential as components in:
Organic Light-Emitting Diodes (OLEDs): The pyridazine core can serve as an electron-transporting or emissive material. mdpi.com
Organic Field-Effect Transistors (OFETs): The defined electronic nature of pyridazines is suitable for creating semiconductor materials. rsc.org
Fluorescent Probes and Sensors: The inherent fluorescence of some pyridazine derivatives can be modulated by their environment, making them useful as chemical sensors. rsc.orgmdpi.com
The specific combination of chloro- and difluoromethyl- substituents in the target molecule could be exploited to fine-tune the photophysical and electronic properties, leading to the development of novel materials with tailored performance for these advanced applications.
In chemical technology, pyridazine derivatives are explored as specialized ligands for metal catalysts. mdpi.com The adjacent nitrogen atoms can chelate metal ions, creating stable complexes that can be used in various catalytic transformations. The functional handles on This compound allow for its incorporation into larger polymer structures, potentially leading to the creation of photoreactive surfaces or functional polymers with unique recognition or electronic properties. mdpi.com The continued exploration of this and related pyridazine structures holds significant promise for the development of next-generation technologies.
Q & A
Advanced Question
- DFT Calculations : Calculate Fukui indices (ƒ⁻) to identify electrophilic hotspots (C3/C6 typically show ƒ⁻ > 0.25) .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on transition-state geometries .
- Machine Learning : Train models on pyridazine reaction databases to predict optimal conditions for new substitutions .
What safety protocols are critical when handling this compound?
Basic Question
- GHS Classification : No acute toxicity data, but assume mutagenicity due to aromatic chlorides .
- Handling : Use glove boxes for anhydrous reactions and fume hoods for chlorination steps .
- Waste Disposal : Neutralize with 10% aqueous NaOH before disposal .
How does fluorination at position 4 compare to other halogenated pyridazines in drug discovery?
Advanced Question
Fluorinated analogs exhibit:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
